Dibromobimane

Protein structure determination Cysteine proximity mapping Mass spectrometry crosslinking

Dibromobimane is the only homobifunctional thiol-reactive crosslinker that simultaneously staples proximal cysteine pairs (3–6 Å) AND generates a fluorescent adduct detectable only after complete dual alkylation. Unlike monofunctional probes (e.g., monobromobimane), it enables electrophoretic mobility shift assays for crosslink validation, fluorogenic enrichment of crosslinked peptides before MS/MS, and helical peptide macrocyclization with a built-in fluorescent tracker—eliminating separate labeling steps. Supplied at ≥95% purity; soluble in DMF, acetonitrile, and chloroform. λex/λem: 393/477 nm.

Molecular Formula C10H10Br2N2O2
Molecular Weight 350.01 g/mol
CAS No. 68654-25-1
Cat. No. B043652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibromobimane
CAS68654-25-1
Synonyms3,5-Bis(bromomethyl)-2,6-dimethyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione; _x000B_DBBR;  NSC 608550;  Thiolyte BB; 
Molecular FormulaC10H10Br2N2O2
Molecular Weight350.01 g/mol
Structural Identifiers
SMILESCC1=C(N2C(=C(C(=O)N2C1=O)C)CBr)CBr
InChIInChI=1S/C10H10Br2N2O2/c1-5-7(3-11)13-8(4-12)6(2)10(16)14(13)9(5)15/h3-4H2,1-2H3
InChIKeyOSIYFMVMZXJKSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibromobimane (CAS 68654-25-1) for Thiol-Specific Crosslinking and Protein Conformation Analysis


Dibromobimane (CAS 68654-25-1) is a pyrazolopyrazole-based bifunctional fluorescent reagent containing two bromomethyl groups that specifically alkylate thiol groups in proteins and peptides [1]. As a homobifunctional crosslinker, it covalently bridges spatially proximal cysteine or homocysteine residues, generating a fluorescent adduct upon complete reaction with both alkylating groups . Its core bimane scaffold imparts high fluorescence quantum yield and photostability, while its small molecular footprint (MW 350.01 g/mol) enables access to sterically constrained protein microenvironments. This compound is supplied as a BioReagent-grade solid with ≥95.0% purity (CHN), solubility in DMF, acetonitrile, and chloroform, and excitation/emission maxima at approximately 393 nm and 477 nm, respectively .

Why Dibromobimane Cannot Be Substituted with Monofunctional Thiol-Reactive Probes


Monofunctional thiol-reactive probes such as monobromobimane (mBBr) or iodoacetamide derivatives cannot replicate the critical bifunctional crosslinking capability of dibromobimane. While mBBr effectively labels individual cysteine residues with fluorescence enhancement [1], dibromobimane is uniquely capable of covalently bridging two spatially proximal thiol groups separated by approximately 3–6 Å, generating a fluorescent adduct only upon completion of the second alkylation event [2]. This dual reactivity enables distinct applications—protein crosslinking, spatial proximity mapping, and structural stabilization—that are mechanistically impossible with monofunctional analogs. Furthermore, dibromobimane introduces a constrained bimane linker that simultaneously serves as both a structural staple and a fluorescent reporter tag within peptides, a dual function unattainable with standard labeling reagents [3]. Substitution with monofunctional probes would fundamentally alter experimental outcomes, particularly in electrophoretic mobility assays where dibromobimane induces distinct charge/mass shifts not observed with mBBr [4].

Quantitative Evidence Differentiating Dibromobimane from Monobromobimane and Other Thiol-Reactive Probes


Bifunctional Crosslinking Confers Spatial Mapping Capability Unattainable with Monobromobimane

Dibromobimane functions as a homobifunctional crosslinker that covalently bridges two cysteine thiol groups separated by approximately 3–6 Å, whereas monobromobimane (mBBr) is strictly monofunctional and cannot form intramolecular crosslinks. In a study mapping sulfhydryl group proximities in γ-crystallin F, dibromobimane successfully crosslinked Cys-18 and Cys-78, residues whose Cα atoms are separated by 3.57 Å in the X-ray crystal structure, and the crosslinked product was unambiguously identified by fluorescence-tracked LC-MS/MS [1]. Monobromobimane, lacking a second reactive bromomethyl group, cannot generate such distance constraints and is limited to single-site labeling. This bifunctional reactivity enables low-resolution 3D protein structure determination via crosslinking mass spectrometry (XL-MS) workflows.

Protein structure determination Cysteine proximity mapping Mass spectrometry crosslinking

Fluorescence Photostability Enables Quantitative Histochemical Analysis Over Extended Imaging Periods

Dibromobimane reaction products exhibit quantifiable photostability suitable for comparative histochemical quantification. In semithin sections of invertebrate nervous tissue stained for sulfur-containing neuropeptides, the fading rate of dibromobimane-labeled products was determined: fluorescence intensity decreased by 50% only after 60 minutes of continuous illumination using a Neofluar 10/0.30 objective [1]. This photostability profile supports comparative quantification workflows where consistent signal retention over extended imaging sessions is required. While all three bromobimanes (monobromobimane, dibromobimane, and monobromotrimethylammoniobimane) produced positive staining, dibromobimane was specifically selected by the investigators due to greater experimental convenience [1].

Histochemistry Neurobiology Fluorescence microscopy

Altered Electrophoretic Mobility Differentiates Dibromobimane-Labeled Proteins from mBBr-Labeled Counterparts

Dibromobimane labeling induces distinct electrophoretic mobility shifts in human hemoglobin compared to monobromobimane (mBBr) labeling. In peptide mapping studies targeting cysteine-β93 as the reactive thiol site, mBBr-labeled hemoglobin exhibited unaltered electrophoretic mobility relative to unlabeled hemoglobin, whereas dibromobimane- and trimethylammoniobromobimane-labeled hemoglobin displayed measurable changes in migration pattern [1]. This differential mobility arises from dibromobimane's bifunctional nature, which may promote intramolecular crosslinking or alter protein charge/mass distribution differently than the monofunctional mBBr adduct. Additionally, the oxygen affinity of labeled hemoglobin was altered relative to unlabeled hemoglobin, and deoxyhemoglobin was substantially less reactive toward mBBr than oxyhemoglobin [1].

Protein biochemistry Hemoglobin studies Electrophoresis

Dual Functionality as Structural Staple and Fluorescent Tag in Peptide Macrocyclization

Dibromobimane uniquely enables simultaneous peptide macrocyclization and fluorescent tagging in a single reaction step, a capability absent in monofunctional thiol probes. In studies with short peptides containing two cysteine and/or homocysteine residues, dibromobimane crosslinking generated macrocycles ranging in size from 16 (i,i+2) to 31 (i,i+7) atoms, with the resulting bimane linker functioning as both a structural constraint and a fluorescent reporter [1]. CD and NMR analyses confirmed helical induction in i,i+4 and i,i+3 constrained peptides. Confocal imaging of cellular uptake revealed punctate cytosolic fluorescence indicative of endocytic vesicle entrapment, demonstrating the dual utility of the dibromobimane staple for both structural biology and live-cell imaging [1]. Monofunctional thiol probes cannot achieve this combined structural stabilization and fluorescent tracking function.

Peptide stapling Chemical biology Fluorescent imaging

Validated Research Applications of Dibromobimane Supported by Comparative Evidence


Low-Resolution Protein Structure Determination via Crosslinking Mass Spectrometry (XL-MS)

Dibromobimane is employed as a homobifunctional crosslinker to generate distance constraints between spatially proximal cysteine residues (3–6 Å separation) for computational modeling of protein tertiary and quaternary structure [1]. The fluorogenic nature of dibromobimane enables fluorescence-tracked enrichment of crosslinked peptides prior to MS/MS analysis, improving signal-to-noise in complex digests [1]. This application is validated by successful crosslinking of Cys-18 and Cys-78 in γ-crystallin F (3.57 Å apart) and subsequent MS identification [1].

Protein Conformational Studies via Electrophoretic Mobility Shift Assays

Dibromobimane labeling produces distinct electrophoretic mobility shifts in proteins such as hemoglobin that are not observed with monobromobimane labeling, providing a functional readout of protein conformational changes or intramolecular crosslinking events [2]. This differential mobility enables analytical discrimination of labeling outcomes and can serve as a screening tool for identifying crosslink-competent cysteine pairs in target proteins [2].

Peptide Stapling for Helical Stabilization and Live-Cell Fluorescence Imaging

Dibromobimane macrocyclizes short peptides containing two cysteine or homocysteine residues, yielding constrained macrocycles (16–31 atoms) with induced helical secondary structure [3]. The bimane linker simultaneously provides a fluorescent tag compatible with confocal microscopy, enabling real-time tracking of stapled peptide cellular uptake and subcellular localization [3]. This dual functionality eliminates the need for separate labeling and imaging reagents.

Quantitative Histochemical Detection of Thiol-Containing Neuropeptides

Dibromobimane enables fluorescent detection of sulfur-containing neuropeptides in semithin tissue sections with quantifiable photostability (50% intensity decrease after 60 min continuous illumination) suitable for comparative quantification workflows [4]. In gastropod nervous tissue studies, dibromobimane was preferentially selected over other bromobimanes for experimental convenience while maintaining specificity and sensitivity superior to classical neurosecretory staining methods [4].

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